2-(ethylthio)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide

Description

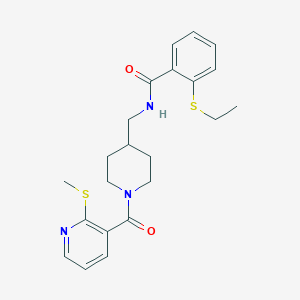

The compound 2-(ethylthio)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide is a structurally complex molecule featuring:

- A benzamide core substituted with an ethylthio group at the 2-position.

- A nicotinoyl moiety (pyridine-3-carbonyl) linked to a piperidine ring, which is further modified with a methylthio group at the 2-position.

- A methylene bridge connecting the piperidine ring to the benzamide nitrogen.

Properties

IUPAC Name |

2-ethylsulfanyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2S2/c1-3-29-19-9-5-4-7-17(19)20(26)24-15-16-10-13-25(14-11-16)22(27)18-8-6-12-23-21(18)28-2/h4-9,12,16H,3,10-11,13-15H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLAOZMQELLUCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Nicotinoyl Intermediate: The synthesis begins with the preparation of 2-(methylthio)nicotinic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride.

Piperidine Derivative Formation: The acid chloride is reacted with 4-piperidinemethanol to form the nicotinoyl-piperidine intermediate.

Benzamide Formation: The final step involves coupling the nicotinoyl-piperidine intermediate with 2-(ethylthio)benzoic acid under amide bond-forming conditions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether groups (ethylthio and methylthio) in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced under specific conditions, such as using lithium aluminum hydride (LiAlH₄) to reduce any carbonyl groups present.

Substitution: The aromatic ring and the piperidine moiety can undergo electrophilic and nucleophilic substitution reactions, respectively. Halogenation, nitration, and sulfonation are typical electrophilic substitutions for the benzamide ring.

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: LiAlH₄, sodium borohydride (NaBH₄)

Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, amines

Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the nicotinoyl and piperidine moieties, which are common in bioactive molecules.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets, possibly leading to the discovery of new drugs for treating diseases.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, the presence of the nicotinoyl group suggests it might interact with nicotinic acetylcholine receptors or other similar targets. The piperidine ring could enhance binding affinity and specificity, while the thioether groups might influence the compound’s pharmacokinetics and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from the evidence, highlighting structural differences and inferred biological implications:

Key Observations:

Benzamide Derivatives: The target compound and the antibacterial agent from share a benzamide core but differ in substituents. The nicotinoyl-piperidine moiety in the target resembles the piperazine and pyridine groups in , which are associated with receptor-binding interactions in CNS-targeting drugs.

Piperidine/Piperazine Analogs: Para-methylfentanyl uses a piperidine ring with a phenethyl chain for opioid receptor binding. The target’s nicotinoyl-piperidine structure lacks this phenethyl group, suggesting divergent receptor affinities (e.g., σ-receptors or ion channels). The piperazine-based compound in adopts a monoclinic crystal lattice (space group P21/n), with a molecular weight of 461.52 g/mol. The target compound’s higher molecular weight (~450 g/mol) and bulkier thioether groups may reduce solubility compared to this analog.

Thioether vs. Thiourea/Aryl Groups: The methylthio and ethylthio groups in the target compound contrast with the thiourea linker in and the nitro group in .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The target’s ethylthio and methylthio groups increase logP compared to the hydrophilic thiourea in and the polar nitro group in .

- Metabolic Stability : Thioethers are susceptible to oxidative metabolism (e.g., cytochrome P450), whereas the thiourea in may exhibit greater metabolic stability .

- Crystallinity: Unlike the well-characterized monoclinic crystal structure of , the target’s conformational flexibility (due to multiple rotatable bonds) may complicate crystallization.

Q & A

Q. What are the standard synthetic routes for synthesizing 2-(ethylthio)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the nicotinoyl-piperidine intermediate via coupling of 2-(methylthio)nicotinic acid with piperidin-4-ylmethanamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Step 2 : Introduction of the ethylthio-benzamide moiety via nucleophilic acyl substitution. Thiourea intermediates may be generated using potassium thiocyanate in acetone, followed by condensation with primary amines .

- Characterization : Confirmation via IR (C=O stretch at ~1650–1700 cm⁻¹, S–C bonds at ~600–700 cm⁻¹), ¹H/¹³C NMR (proton integration and coupling patterns), and elemental analysis (±0.3% tolerance for C, H, N) .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- Methodological Answer :

- Spectroscopy :

- IR Spectroscopy : Identifies carbonyl (amide) and thioether groups.

- NMR : ¹H NMR resolves aromatic protons (δ 7.0–8.5 ppm), piperidine CH₂ groups (δ 1.5–3.0 ppm), and methylthio signals (δ 2.1–2.5 ppm). ¹³C NMR confirms sp² carbons (amide C=O at ~165–170 ppm) .

- X-ray Crystallography : Resolves absolute configuration and bond angles. Monoclinic crystal systems (e.g., space group P2₁/n) with refinement parameters (R < 0.05) ensure accuracy .

Q. How should researchers assess the purity and stability of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Acceptable purity thresholds: ≥95% by area normalization .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 3 months). Monitor via TLC or HPLC for decomposition products. Store at –20°C under inert atmosphere (argon) to prevent oxidation of thioether groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (solvent polarity, temperature, catalyst loading) using a factorial design. For example, optimize coupling reactions in DMF at 60°C with 1.2 equivalents of EDC .

- Statistical Validation : Apply ANOVA to identify significant factors (e.g., p < 0.05 for temperature effects). Replicate reactions (n = 6) to ensure reproducibility .

Q. How to resolve discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Use reference compounds (e.g., positive controls like kinase inhibitors) in dose-response assays (IC₅₀/EC₅₀ calculations).

- Purity Verification : Re-test compounds with conflicting results using HPLC-MS to rule out impurities (>98% purity required) .

- Structural Confirmation : Compare crystallographic data (e.g., bond lengths, torsion angles) with computational models (DFT) to identify stereochemical variations .

Q. What computational strategies predict the compound’s binding mode to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., kinases). Validate with MD simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å over 100 ns) .

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors. Train with bioactivity data from structural analogs (e.g., pyrido[2,3-d]pyrimidine derivatives) .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Scaffold Modification : Systematically alter substituents (e.g., replace ethylthio with methylsulfonyl or cyano groups). Use parallel synthesis (e.g., Ugi reaction) to generate libraries .

- Biological Testing : Screen derivatives in target-specific assays (e.g., enzyme inhibition, cell viability). Prioritize compounds with >50% activity at 10 µM for further optimization .

Data Contradiction Analysis

Q. How to address conflicting solubility or pharmacokinetic data in preclinical studies?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method (pH 7.4 buffer) with LC-MS quantification. Compare with predicted values (e.g., ACD/Labs Percepta).

- PK Studies : Re-evaluate in vivo pharmacokinetics using standardized protocols (e.g., Sprague-Dawley rats, IV/PO dosing). Measure plasma half-life (t½) and bioavailability (AUC₀–24) with LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.